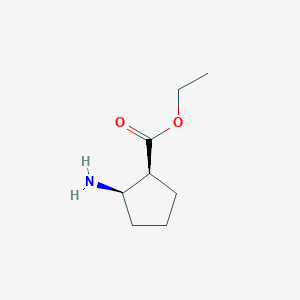

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate

Beschreibung

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The presence of both an amino group and an ester group in its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.

Eigenschaften

IUPAC Name |

ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCJYTRMZBPEEO-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Protocol

-

Initial Condensation :

Ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) is dissolved in toluene (330 mL) with (S)-α-phenylethylamine (41.9 g, 345.7 mmol) and isobutyric acid (32 mL, 352 mmol). The mixture is heated at 70°C for 2 hours, followed by azeotropic distillation to remove water. -

Reductive Amination :

The intermediate imine is reduced using sodium ethoxide in ethanol under hydrogenation conditions (10% Pd/C, 1.05 atm H₂, 45°C). Completion is monitored via TLC (cyclohexane/diethyl ether = 10:4; Rf = 0.40).

Table 1: Key Reaction Parameters for Reductive Amination

| Parameter | Value | Citation |

|---|---|---|

| Starting Material | Ethyl 2-oxocyclopentanecarboxylate | |

| Chiral Auxiliary | (S)-α-Phenylethylamine | |

| Catalyst | 10% Pd/C | |

| Temperature | 45°C | |

| Yield | 40% |

Optimization of Reaction Conditions

Temperature and Solvent Effects

Elevating the reaction temperature to 70°C during condensation accelerates imine formation while minimizing side reactions. Toluene is preferred for its ability to form an azeotrope with water, ensuring efficient dehydration.

Catalyst Loading and Hydrogen Pressure

A catalyst loading of 10% Pd/C relative to the substrate mass achieves complete hydrogenation within 5–6 hours. Hydrogen pressure maintained at 1.05 atm balances reaction rate and safety.

Table 2: Optimization Outcomes

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 70°C (condensation) | Prevents byproduct formation |

| Solvent | Toluene | Efficient water removal |

| Hydrogen Pressure | 1.05 atm | Complete reduction |

Purification and Crystallization Techniques

Recrystallization from Acetonitrile

The crude product is dissolved in acetonitrile (850–1000 mL per 170 g crude material) and cooled to −20°C for 12 hours. Four recrystallizations yield colorless needles with >99% ee, as confirmed by chiral HPLC.

Final Hydrolysis and Salt Formation

The purified amine is treated with 33% HBr in acetic acid to form the hydrobromide salt, which is recrystallized from ethanol to remove residual impurities. This step ensures pharmaceutical-grade purity.

Table 3: Spectroscopic Characterization Data

| Property | Value | Citation |

|---|---|---|

| Optical Rotation ([α]D²⁵) | +32 (c 1.0, MeOH) | |

| ¹H NMR (D₂O) | δ 7.41–7.53 (ArH), 4.47 (q, J=6.8 Hz) | |

| Melting Point | 216–219°C |

Scalability and Industrial Considerations

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate can undergo a variety of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Formation of the corresponding alcohol.

Substitution: Introduction of various functional groups, leading to the formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The compound can undergo various chemical reactions due to the presence of both an amino group and an ester group:

- Oxidation : The amino group can be oxidized to form imines or oximes.

- Reduction : The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitution can introduce various functional groups .

Organic Synthesis

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate is widely used as a chiral building block in the synthesis of pharmaceuticals and biologically active compounds. Its stereochemistry is crucial for producing enantiomerically pure substances, which are essential for drug efficacy .

Medicinal Chemistry

This compound serves as a precursor for various therapeutic agents. Its derivatives have been explored for:

- Neurotransmitter Modulation : It may influence neurotransmitter levels and receptor sensitivity, impacting mood and cognitive functions.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties by modulating inflammatory pathways .

The biological activity of this compound includes:

- Enzyme Inhibition : It can inhibit specific enzymes, affecting their catalytic activity through competitive binding or allosteric modulation.

- Receptor Binding : The compound interacts with various receptors, influencing their activity and triggering downstream signaling pathways .

Case Study 1: Neurotransmitter Modulation

Research has indicated that this compound derivatives can modulate neurotransmitter systems effectively. A study demonstrated that specific derivatives influenced serotonin receptor activity, which could lead to potential treatments for mood disorders .

Case Study 2: Anti-inflammatory Properties

In a pharmacological study, derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines. This suggests its potential use in developing anti-inflammatory drugs targeting chronic inflammatory diseases .

Wirkmechanismus

The mechanism of action of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate is largely dependent on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The compound’s stereochemistry plays a crucial role in its interaction with biological targets, influencing its binding affinity and efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate: The enantiomer of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate, with opposite stereochemistry.

1-Aminocyclopropanecarboxylic Acid: A structurally related compound with a smaller cyclopropane ring.

2-Aminocyclopentanecarboxylic Acid: A similar compound lacking the ethyl ester group

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules .

Biologische Aktivität

Ethyl (1S,2R)-2-aminocyclopentanecarboxylate is a chiral compound with notable biological activity, primarily due to its structural features that allow it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is classified as a chiral amino acid derivative. Its unique stereochemistry is crucial for its reactivity and interaction with biological systems. The compound is often utilized in organic synthesis and has potential applications in medicinal chemistry due to its ability to act as a ligand in enzyme interactions and receptor modulation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting their catalytic activity. This inhibition may result from competitive binding at the active site or allosteric modulation of enzyme function.

- Receptor Binding : this compound can bind to various receptors, influencing their activity and triggering downstream signaling pathways. This interaction is particularly significant in the context of neurotransmitter systems where amino acids play a critical role.

1. Pharmacological Applications

Research indicates that this compound may serve as a potential therapeutic agent due to its ability to modulate biological pathways. Studies have shown its efficacy in:

- Neurotransmitter Modulation : The compound may influence neurotransmitter levels and receptor sensitivity, potentially impacting mood and cognitive functions.

- Anti-inflammatory Effects : Preliminary studies suggest that it could exhibit anti-inflammatory properties by modulating inflammatory pathways.

2. Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit certain enzymes involved in metabolic pathways, suggesting potential for drug development targeting metabolic disorders .

- Another research effort focused on the synthesis of various stereoisomers of 2-aminocyclopentanecarboxylic acid derivatives highlighted the importance of stereochemistry in determining biological activity and receptor selectivity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate | Carbamate-protected amino acid | Used in peptide synthesis; moderate enzyme inhibition |

| Ethyl (1S,2R)-2-(Fmoc-amino)cyclopentanecarboxylate | Carbamate-protected amino acid | Similar applications; enhanced stability during reactions |

| Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate | Carbamate-protected amino acid | Significant for enzyme-substrate interaction studies |

Q & A

Basic: What are the key considerations for synthesizing Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate with high enantiomeric purity?

To achieve high enantiomeric purity, enzymatic catalysis using Candida antarctica lipase B (CALB) is a robust method. CALB catalyzes the hydrolysis of β-amino acid derivatives, enabling stereoselective synthesis. For example, the optical rotation ([α]²⁵) of enantiomers can be measured to confirm purity, as demonstrated for ethyl (1R,2S)-2-aminocyclopentanecarboxylate ([α]²⁵ = −6.94 in EtOH) . Reaction parameters such as solvent choice (e.g., ethanol), temperature, and enzyme loading must be optimized to minimize racemization.

Basic: How is the absolute configuration of this compound determined experimentally?

Absolute configuration is confirmed via polarimetry (optical rotation) combined with X-ray crystallography or comparative NMR analysis. For cyclopentane β-amino esters, optical rotation values are compared to established standards (e.g., (1R,2S)-isomers show specific [α]²⁵ values in ethanol) . Chiral chromatography or nuclear Overhauser effect (NOE) NMR experiments can further resolve stereochemical ambiguities.

Advanced: What strategies resolve contradictions between synthetic yields and stereochemical outcomes in cyclopentane-based β-amino esters?

Discrepancies often arise from competing reaction pathways (e.g., epimerization during workup). Strategies include:

- Reaction optimization : Adjusting pH, solvent polarity, and temperature to stabilize intermediates.

- Chiral auxiliaries : Using enantiopure starting materials (e.g., L-ribose derivatives) to enforce stereochemical control .

- Catalyst screening : Transition-metal catalysts or immobilized enzymes (CALB) improve stereoselectivity .

Cross-referencing NMR data (e.g., coupling constants in DMSO-d₆ ) with computational models can identify side reactions.

Advanced: How can NMR spectroscopy confirm the structure and purity of this compound?

¹H-NMR analysis in DMSO-d₆ reveals diagnostic peaks:

- Amino protons : Broad singlets at δ 9.10 ppm (exchangeable with D₂O).

- Cyclopentane protons : Multiplet patterns between δ 2.56–1.99 ppm, reflecting axial-equatorial proton environments .

- Ethyl ester : A triplet at δ 1.24 ppm (CH₃) and quartet at δ 4.12 ppm (CH₂).

Impurity detection: Compare integration ratios and check for unexpected splitting (e.g., diastereomeric contaminants).

Basic: What safety precautions are necessary when handling this compound?

- Inhalation : Use fume hoods; if exposed, move to fresh air and seek medical attention if symptoms persist .

- Skin/eye contact : Rinse immediately with water for ≥15 minutes .

- Storage : Keep tightly sealed in a cool, dry place away from ignition sources. Avoid static discharge .

Advanced: What methodological challenges arise in scaling up synthesis for preclinical studies?

Challenges include:

- Stereochemical drift : Aggressive drying or high temperatures during solvent removal can induce racemization. Use mild conditions (e.g., rotary evaporation at ≤40°C).

- Purification : Chromatography is impractical at scale; switch to crystallization (e.g., using ethyl acetate/hexane mixtures ).

- Reactor design : Continuous flow systems improve mixing and heat transfer for multi-step syntheses .

Basic: Which analytical techniques characterize the physicochemical properties of this compound?

- Melting point : Determined via differential scanning calorimetry (DSC); e.g., analogs like ethyl 3-aminonorbornane-2-carboxylate melt at 150°C .

- Mass spectrometry : HRMS confirms molecular weight (e.g., C₈H₁₃NO₂⁺ = 155.0946 Da).

- Optical rotation : Critical for verifying enantiopurity .

Advanced: How does stereochemistry influence reactivity in derivatization reactions?

The (1S,2R) configuration directs nucleophilic attacks to specific sites due to steric and electronic effects. For example:

- Amino group reactivity : Axial amines in cyclopentane rings exhibit hindered nucleophilicity, requiring activating agents (e.g., Boc anhydride) for acylation .

- Ester hydrolysis : Steric shielding from the cyclopentane ring slows alkaline hydrolysis compared to linear analogs .

Comparative studies with (1S,2S) or (1R,2R) isomers reveal divergent reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.